molecular formula C10H13NO4 B12857401 Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12857401
M. Wt: 211.21 g/mol
InChI Key: GNHHBDZBXMWGKW-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxylate ester The compound also contains a 1,3-dioxolane ring, which is a five-membered cyclic acetal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a dioxolane derivative under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyrrole derivative is reacted with a dioxolane derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a pyrrole ring and a dioxolane ring in its structure. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 4-(1,3-dioxolan-2-yl)-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO4/c1-11-6-7(10-14-3-4-15-10)5-8(11)9(12)13-2/h5-6,10H,3-4H2,1-2H3

InChI Key

GNHHBDZBXMWGKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C2OCCO2

Origin of Product

United States

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